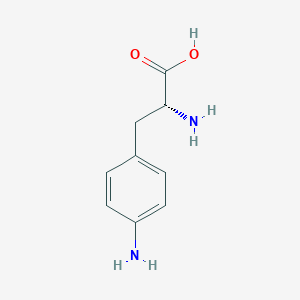

p-amino-D-phenylalanine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102281-45-8 | |

| Record name | p-Amino-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of p-amino-D-phenylalanine from p-nitrocinnamic acid

An In-depth Technical Guide to the Synthesis of p-amino-D-phenylalanine from p-nitrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of this compound, a valuable chiral building block, commencing from p-nitrocinnamic acid. The focus is on chemoenzymatic strategies that offer high yields and exceptional enantioselectivity.

Synthetic Strategy Overview

The conversion of p-nitrocinnamic acid to this compound is a multi-step process. The primary approach detailed in scientific literature involves an initial enzymatic amination of p-nitrocinnamic acid to produce p-nitro-D-phenylalanine, followed by a chemical reduction of the nitro group to the corresponding amine. The key to this synthesis is achieving high enantioselectivity in the formation of the D-amino acid isomer.

A prevalent and effective method is a one-pot chemoenzymatic cascade process. This strategy utilizes a Phenylalanine Ammonia Lyase (PAL) for the asymmetric hydroamination of p-nitrocinnamic acid. To enhance the yield and enantiomeric excess of the desired D-enantiomer, this is often coupled with a deracemization process.

Chemoenzymatic Synthesis Pathway

The primary pathway involves two main transformations:

-

Enzymatic Hydroamination: p-Nitrocinnamic acid is converted to a racemic or enriched mixture of p-nitro-D/L-phenylalanine using a Phenylalanine Ammonia Lyase (PAL). Engineered PALs can exhibit high selectivity for the D-enantiomer.

-

Deracemization (Optional but Recommended for High Purity): To increase the proportion of the D-enantiomer, a deracemization step can be employed. This often involves the stereoselective oxidation of the L-enantiomer to the corresponding imino acid by an L-amino acid deaminase (LAAD), followed by non-selective reduction back to the racemic amino acid, allowing for the accumulation of the D-amino acid.[1]

-

Chemical Reduction: The nitro group of p-nitro-D-phenylalanine is reduced to an amino group to yield the final product, this compound.

Below is a Graphviz diagram illustrating this chemoenzymatic cascade.

References

An In-depth Technical Guide to the Chemical Properties and Structure of p-amino-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of p-amino-D-phenylalanine. It is an unnatural amino acid of significant interest in medicinal chemistry, particularly in the development of antagonists for the CXCR4 receptor, a key player in cancer metastasis and HIV entry. This document includes tabulated physicochemical data, detailed experimental methodologies for its synthesis and analysis, and a visual representation of its role in modulating the CXCR4 signaling pathway.

Chemical Properties and Structure

This compound, also known as (R)-2-amino-3-(4-aminophenyl)propanoic acid, is a synthetic amino acid. Its structure is characterized by a phenylalanine core with an amino group substituted at the para-position of the phenyl ring. The "D" designation indicates the stereochemistry at the alpha-carbon, which is crucial for its biological activity in specific contexts, such as in the design of peptide-based therapeutics that exhibit enhanced stability against enzymatic degradation.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound and its parent compound, D-phenylalanine, for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |

| Melting Point | 273-276 °C (for D-phenylalanine, decomposition) | --INVALID-LINK--, --INVALID-LINK-- |

| pKa Values (for Phenylalanine) | pKa1 (α-carboxyl): 1.83-2.34, pKa2 (α-amino): 9.13-9.69 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted pKa (for p-amino-DL-phenylalanine) | 2.14 ± 0.10 | --INVALID-LINK-- |

| Water Solubility | Soluble | --INVALID-LINK-- |

| Solubility in Organic Solvents | Very slightly soluble in methanol and ethanol; Insoluble in ether and benzene. | --INVALID-LINK-- |

Structural Features

The key structural features of this compound are:

-

Chiral Center: The D-configuration at the α-carbon.

-

Aromatic Ring: A para-substituted phenyl group.

-

Functional Groups: A primary aromatic amine (-NH₂), a primary aliphatic amine (-NH₂), and a carboxylic acid (-COOH).

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through chemoenzymatic methods. A plausible synthetic route involves the use of a phenylalanine ammonia lyase (PAL) or a transaminase.

Protocol: Chemoenzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol is adapted from methodologies for synthesizing substituted D-phenylalanines.[1]

-

Reaction Setup: In a temperature-controlled reactor, combine p-aminocinnamic acid (substrate), an ammonia source (e.g., 5M ammonium carbamate), and a D-selective phenylalanine ammonia lyase (PAL) variant in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.5).

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC to measure the conversion of the starting material and the formation of the product.

-

Work-up: Once the reaction reaches completion, acidify the mixture to precipitate the enzyme, which is then removed by centrifugation.

-

Purification: The supernatant containing the product can be purified using ion-exchange chromatography. The pH of the solution is adjusted to the isoelectric point of this compound to induce crystallization. The crystals are then collected by filtration, washed with cold ethanol, and dried under vacuum.

References

A Technical Guide to the Spectroscopic Characterization of p-Amino-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize p-amino-D-phenylalanine, an unnatural amino acid of interest in pharmaceutical and biochemical research. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents expected values derived from the known spectra of D-phenylalanine and the predictable electronic effects of a para-amino substituent on the phenyl ring. Detailed experimental protocols for each major spectroscopic technique are provided to facilitate the acquisition and analysis of data.

Spectroscopic Characterization Data

The introduction of an electron-donating amino group at the para position of the phenyl ring significantly influences the spectroscopic properties compared to the parent amino acid, D-phenylalanine. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The para-amino group is expected to cause an upfield shift (lower ppm) of the aromatic proton and carbon signals due to increased electron density.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: D₂O, Standard: TMS at 0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-α | ~3.9 - 4.2 | Doublet of Doublets (dd) | ~5.5, ~7.5 | Chiral center proton. |

| H-β | ~3.1 - 3.3 | Multiplet (m) | - | Two diastereotopic protons. |

| Aromatic H (ortho to -CH₂) | ~7.1 - 7.3 | Doublet (d) | ~8.5 | AA'BB' system. |

| Aromatic H (ortho to -NH₂) | ~6.7 - 6.9 | Doublet (d) | ~8.5 | AA'BB' system, shifted upfield. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: D₂O, Standard: TMS at 0 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | ~173 - 176 | Carboxylate carbon. |

| C-α | ~57 - 59 | Chiral center carbon. |

| C-β | ~37 - 39 | Methylene carbon. |

| C-γ (Aromatic C-1) | ~126 - 128 | Carbon attached to the β-carbon. |

| Aromatic C (ortho to -CH₂) | ~130 - 132 | |

| Aromatic C (ortho to -NH₂) | ~116 - 118 | Shielded by the amino group. |

| Aromatic C (para to -CH₂) | ~145 - 147 | Carbon attached to the amino group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound will exhibit features of an amino acid zwitterion, along with vibrations from the para-substituted aromatic ring and the additional aromatic amine.

Table 3: Key FTIR Absorption Bands for this compound (Sample State: Solid, KBr pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3200 - 3500 | N-H Stretch | Aromatic Amine (-NH₂) | Two bands expected for primary amine. |

| 2800 - 3100 | N-H Stretch | Ammonium (-NH₃⁺) | Broad absorption typical of zwitterions. |

| ~3030 | C-H Stretch | Aromatic Ring | |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | |

| ~1660 | N-H Bend | Aromatic Amine (-NH₂) | Scissoring vibration. |

| ~1610 - 1630 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) | |

| ~1590 | C=C Stretch | Aromatic Ring | |

| ~1550 - 1590 | C=O Stretch (asymmetric) | Carboxylate (-COO⁻) | Strong absorption. |

| ~1510 - 1530 | N-H Bend (symmetric) | Ammonium (-NH₃⁺) | |

| ~1410 | C=O Stretch (symmetric) | Carboxylate (-COO⁻) | |

| ~830 | C-H Bend (out-of-plane) | Aromatic Ring | Characteristic of 1,4-(para) disubstitution. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The aromatic phenyl group in phenylalanine absorbs UV light. The addition of a powerful auxochrome like a para-amino group causes a significant shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect).

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Solvent: Water or neutral buffer)

| Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε) | Transition | Notes |

| ~200 - 220 | High | π → π | Phenyl ring transition. |

| ~280 - 290 | Moderate | π → π | Bathochromically shifted from phenylalanine (~258 nm) due to the -NH₂ group.[1] |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of molecular weight and structural elucidation. The molecular weight of this compound (C₉H₁₂N₂O₂) is 180.21 g/mol .

Table 5: Expected Key Fragments in Mass Spectrum of this compound (Ionization Method: Electrospray Ionization, ESI+)

| m/z Value | Ion | Formula | Notes |

| 181.09 | [M+H]⁺ | [C₉H₁₃N₂O₂]⁺ | Protonated molecular ion. |

| 164.09 | [M+H-NH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of ammonia from the alpha-amino group. |

| 135.08 | [M+H-HCOOH]⁺ | [C₈H₁₁N₂]⁺ | Loss of formic acid from the carboxyl group. |

| 106.07 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | p-aminobenzyl cation, a characteristic side-chain fragment. |

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the molecule's chirality. As a D-amino acid, this compound is expected to exhibit a CD spectrum that is a mirror image of its L-enantiomer.[2] The electronic transitions of the para-aminophenyl chromophore will dominate the spectrum.

Table 6: Expected Circular Dichroism Features for this compound (Solvent: Water or neutral buffer)

| Wavelength Region (nm) | Expected Cotton Effect | Associated Transition |

| ~280 - 300 | Positive or Negative | π → π* (¹Lₐ band of the chromophore) |

| ~230 - 250 | Opposite of above | π → π* (¹Lₐ band of the chromophore) |

| ~210 - 220 | Positive or Negative | n → π* (Carboxyl group) |

Experimental Protocols

The following sections provide detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. For D₂O, a phosphate buffer can be used to maintain a constant pH.[3] c. Add a small amount of an internal standard, such as DSS or a known concentration of TSPA, for chemical shift referencing. d. Vortex the tube gently until the sample is fully dissolved.

-

Data Acquisition : a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize magnetic field homogeneity. c. Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 5 seconds to ensure quantitative analysis.[3] d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. e. (Optional) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.[4]

-

Data Processing : a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum and perform baseline correction. c. Calibrate the chemical shift axis using the internal standard signal (0 ppm). d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) : a. Place ~1-2 mg of this compound and ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. b. Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. c. Transfer a small amount of the powder into a pellet press die. d. Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition : a. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder of the FTIR spectrometer. c. Acquire the sample spectrum, typically by co-adding 16-64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : a. The software automatically subtracts the background spectrum from the sample spectrum. b. Identify and label the wavenumbers of significant absorption peaks. c. Compare the peak positions with known databases or theoretical values to assign them to specific functional group vibrations.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, phosphate buffer). The solvent must be transparent in the UV range of interest. b. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition : a. Turn on the spectrophotometer and allow the lamps to warm up. b. Fill a quartz cuvette with the solvent to be used as a blank. c. Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 190-400 nm). d. Rinse the cuvette with the sample solution, then fill it with the sample. e. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Processing : a. Identify the wavelength(s) of maximum absorbance (λ_max). b. If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry Protocol

-

Sample Preparation : a. Prepare a dilute solution of the sample (~1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Data Acquisition (LC-MS/MS) : a. Inject the sample into a liquid chromatography system (e.g., HPLC or UPLC) for separation if it is part of a mixture. For a pure compound, direct infusion may be used. b. The eluent from the LC is directed into the mass spectrometer's ESI source. c. Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺. d. Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Data Processing : a. Analyze the MS1 spectrum to confirm the molecular weight of the compound. b. Interpret the MS/MS fragmentation pattern to confirm the structure. Compare observed fragments with predicted fragmentation pathways.

Circular Dichroism (CD) Spectroscopy Protocol

-

Sample Preparation : a. Prepare a clear, aggregate-free solution of this compound in a CD-transparent buffer (e.g., sodium phosphate). Avoid optically active buffers. b. Accurately determine the concentration of the solution, as this is critical for calculating molar ellipticity. c. The optimal concentration depends on the path length of the cuvette; for a 1 mm cuvette, a concentration of ~0.1 mg/mL is a good starting point.

-

Data Acquisition : a. Turn on the CD spectropolarimeter, including the xenon lamp and nitrogen purge, and allow it to stabilize. b. Record a baseline spectrum using a quartz cuvette filled with the buffer solution. c. Rinse and dry the cuvette thoroughly, then fill it with the sample solution. d. Record the sample spectrum over the desired wavelength range (e.g., Far-UV: 190-260 nm; Near-UV: 250-350 nm).

-

Data Processing : a. Subtract the buffer baseline spectrum from the sample spectrum. b. Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the known concentration and path length. c. Analyze the resulting spectrum for characteristic positive and negative Cotton effects.

Visualizations: Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key workflows and biological interactions relevant to the characterization of this compound.

Caption: General workflow for the comprehensive spectroscopic characterization.

Caption: Workflow for analysis by High-Performance Liquid Chromatography-Mass Spectrometry.

Caption: Allosteric activation of Phenylalanine Hydroxylase (PheH).

References

- 1. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of p-amino-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of p-amino-D-phenylalanine. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry and drug development, making a thorough understanding of its spectral characteristics essential for its identification, characterization, and quality control. This document details the experimental protocols for acquiring NMR spectra and presents a concise summary of the spectral data.

Introduction

This compound, a derivative of the essential amino acid phenylalanine, features an amino group at the para position of the phenyl ring. This structural modification imparts unique chemical properties that are leveraged in the design of novel therapeutic agents, including peptides and small molecule drugs. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This guide focuses on the interpretation of one-dimensional ¹H and ¹³C NMR spectra, providing the necessary data and methodologies for researchers in the field.

Experimental Protocols

The following sections describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra. Specific instrument parameters may vary depending on the spectrometer and experimental goals.

Sample Preparation

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's resonances. A standard NMR tube with a diameter of 5 mm is typically used, filled to a height of approximately 4-5 cm.

¹H NMR Spectroscopy

Proton NMR spectra are acquired to determine the number of different types of protons, their chemical environment, and their connectivity.

Typical Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 10-15 ppm, centered around 5-7 ppm.

-

Temperature: 298 K (25 °C).

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule.

Typical Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing C-H coupling.

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 200-250 ppm.

-

Temperature: 298 K (25 °C).

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS or the solvent signal.

Spectral Data and Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The spectra of D- and L-enantiomers are identical in a non-chiral solvent. Therefore, the data presented here is applicable to both this compound and 4-amino-L-phenylalanine.

Structure and Atom Numbering:

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-7.2 | Doublet | ~8.5 | H-2', H-6' |

| ~6.6-6.8 | Doublet | ~8.5 | H-3', H-5' |

| ~3.9-4.1 | Doublet of d. | α-H | |

| ~2.9-3.2 | Multiplet | β-H |

Note: Precise coupling constants for the α-H and β-H protons can be complex due to second-order effects and depend on the solvent and pH. They typically form an ABX or AA'BB'X spin system.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | COOH |

| ~145-150 | C-4' |

| ~130-135 | C-2', C-6' |

| ~125-130 | C-1' |

| ~115-120 | C-3', C-5' |

| ~55-60 | α-C |

| ~35-40 | β-C |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis.

Mass Spectrometry Analysis of p-amino-D-phenylalanine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of p-amino-D-phenylalanine, a non-proteinogenic amino acid of increasing interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the robust analysis of this compound.

Introduction

This compound (p-amino-D-Phe) is an unnatural amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its unique structure, featuring an amino group substitution on the phenyl ring and a D-chiral configuration, imparts specific properties to parent molecules, influencing their biological activity, stability, and pharmacokinetic profiles. Accurate and sensitive quantification of p-amino-D-Phe is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity.

Challenges in Analysis

The analysis of this compound presents several challenges. As a small, polar molecule, it exhibits poor retention on conventional reversed-phase liquid chromatography columns. Furthermore, its chirality necessitates separation from its L-enantiomer, which may be present as an impurity or a metabolite. To overcome these challenges, derivatization of the amino group is often employed to enhance chromatographic retention and improve ionization efficiency.

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate quantification of this compound in various biological matrices. The following section details a typical experimental protocol for LC-MS/MS analysis, encompassing sample preparation, derivatization, and instrument parameters.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. A typical protein precipitation procedure is as follows:

-

To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the derivatization buffer.

Chiral Derivatization

To distinguish between the D- and L-enantiomers of p-amino-phenylalanine, a chiral derivatization step is necessary prior to LC-MS/MS analysis. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a commonly used chiral derivatizing agent that reacts with the primary amino group of the analyte.

-

To the reconstituted sample, add 50 µL of 1% (w/v) FDAA in acetone.

-

Add 20 µL of 1 M sodium bicarbonate to initiate the derivatization reaction.

-

Incubate the mixture at 40°C for 1 hour in a heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 20 µL of 2 M hydrochloric acid.

-

The derivatized sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of the derivatized this compound are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation

Quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM) mode. The precursor ion (the derivatized molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity and sensitivity.

Table 2: MRM Transitions for FDAA-derivatized this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| FDAA-p-amino-D-phenylalanine | 474.2 | 358.1 | 25 |

| FDAA-p-amino-L-phenylalanine | 474.2 | 358.1 | 25 |

| Internal Standard (e.g., FDAA-d5-p-amino-D-phenylalanine) | 479.2 | 363.1 | 25 |

Note: The precursor and product ions are identical for both enantiomers; their separation is achieved chromatographically.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway

The fragmentation of the FDAA-derivatized this compound in the mass spectrometer is a key aspect of the analytical method. The proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation of FDAA-p-amino-D-phenylalanine.

Conclusion

The mass spectrometric analysis of this compound is a critical component of research and development for pharmaceuticals containing this unique amino acid. The methodologies outlined in this guide, including sample preparation, chiral derivatization, and LC-MS/MS analysis, provide a robust framework for the accurate and sensitive quantification of this compound in complex biological matrices. The provided workflows and fragmentation diagrams serve as valuable tools for method development and data interpretation. As the importance of unnatural amino acids in drug discovery continues to grow, the analytical techniques described herein will be indispensable for advancing new therapeutic agents.

Navigating the Physicochemical Landscape of p-amino-D-phenylalanine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-amino-D-phenylalanine (p-amino-D-Phe) is a non-proteinogenic amino acid that has garnered interest in various fields, including medicinal chemistry and peptide synthesis. Its unique structure, featuring a D-configuration and an amino group on the phenyl ring, imparts distinct properties that can be exploited in drug design and development. A thorough understanding of its solubility and stability is paramount for its effective application, from initial handling and storage to formulation and in vivo studies. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound.

Core Physical and Chemical Properties

This compound is a white to brown powder. The introduction of an amino group at the para position of the phenyl ring influences its electronic properties and basicity compared to the parent amino acid, D-phenylalanine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Melting Point | 255-258 °C (decomposes) | [1] |

| pKa (predicted) | 2.14 ± 0.10 | [1] |

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of amino acids is governed by the interplay of the polar amino and carboxyl groups and the nature of the side chain. In the case of this compound, the presence of the additional amino group on the phenyl ring is expected to increase its polarity and potential for hydrogen bonding, thereby influencing its solubility in various solvents.

Qualitative Solubility

Qualitative assessments indicate that p-amino-DL-phenylalanine is soluble in water.[1] This is consistent with the general principle that amino acids are typically water-soluble due to their zwitterionic nature. The solubility in organic solvents is less well-documented, though one source indicates slight solubility in acetonitrile for 4-Amino-D-phenylalanine.

Quantitative Solubility Data

Table 1: Quantitative Solubility of L-Phenylalanine in Water at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | 26.9 |

Data for L-phenylalanine, not this compound.

The solubility of amino acids is also known to be pH-dependent. Generally, solubility is lowest at the isoelectric point and increases in acidic or basic solutions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound based on established methods for amino acids.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Solvents of interest (e.g., water, methanol, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC with UV detector or other suitable quantitative method

-

pH meter (for aqueous solutions)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Section 2: Stability Profile of this compound

The chemical stability of a compound is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.

Factors Affecting Stability

The stability of amino acids can be influenced by several factors, including:

-

pH: The ionization state of the amino and carboxyl groups, as well as the aromatic amino group, will change with pH, potentially affecting reactivity and degradation pathways.

-

Temperature: Elevated temperatures can accelerate degradation reactions such as decarboxylation and deamination.

-

Light: Aromatic amino acids can be susceptible to photodegradation.

-

Oxidizing agents: The presence of oxidizing agents can lead to the formation of various degradation products.

Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation mechanisms for phenylalanine and other amino acids include:

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide.

-

Deamination: Removal of the alpha-amino group.

-

Oxidation: Modification of the phenyl ring or other parts of the molecule.

-

Peptide bond formation: In concentrated solutions or under certain conditions, amino acids can form dipeptides and larger oligomers.

Experimental Protocol for Stability Assessment (Forced Degradation)

The following is a generalized protocol for conducting forced degradation studies on this compound, based on ICH guidelines and common practices for pharmaceutical compounds.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other solvents

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M to 1 M HCl. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M to 1 M NaOH. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.

-

Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3-30%. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution and solid sample at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the stock solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Logical Flow for Forced Degradation Studies

Caption: Logical workflow for forced degradation studies.

Section 3: Analytical Methodologies

A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids.

Table 2: Recommended HPLC Method Parameters for this compound Analysis

| Parameter | Recommendation | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of aromatic compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient or isocratic elution can be used. | Allows for the optimization of retention time and peak shape. |

| Detection | UV at a wavelength where the compound has significant absorbance (e.g., around 210 nm or 280 nm due to the aromatic ring). | Provides good sensitivity for aromatic amino acids. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for standard analytical columns. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

For stability studies, a stability-indicating method must be developed and validated. This involves demonstrating that the method can separate the parent compound from all potential degradation products and excipients. Peak purity analysis using a PDA detector or LC-MS can be employed to confirm the specificity of the method.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in publicly accessible literature, this guide provides a framework for researchers to approach the characterization of this important molecule. By employing the outlined experimental protocols and analytical methodologies, scientists and drug development professionals can generate the necessary data to support the formulation, storage, and application of this compound in their research and development endeavors. The provided information on related compounds and general principles serves as a valuable starting point for these investigations. Further research to establish a comprehensive physicochemical profile of this compound is highly encouraged to facilitate its broader use in the scientific community.

References

The Core Biochemistry of p-Amino-D-phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine (p-amino-D-Phe) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural properties, particularly the presence of an amino group on the phenyl ring and its D-chiral configuration, make it a valuable building block for the synthesis of novel peptides and small molecules with tailored biological activities. This technical guide provides a comprehensive overview of the fundamental biochemistry of this compound, focusing on its synthesis, metabolic fate, and its role as a component of bioactive compounds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common strategy involves the asymmetric synthesis of a protected p-nitrophenylalanine derivative, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Chemoenzymatic Synthesis of D-phenylalanine Derivatives

A representative method for the synthesis of D-phenylalanine derivatives involves a chemoenzymatic cascade process. This approach couples the amination of a cinnamic acid derivative by a phenylalanine ammonia-lyase (PAL) with a deracemization process.

Materials:

-

p-Nitrocinnamic acid

-

Ammonium hydroxide (NH4OH)

-

Purified Phenylalanine Ammonia-Lyase (PAL)

-

L-amino acid deaminase (LAAD)

-

Amine borane (NH3:BH3)

-

Buffer solution (e.g., pH 9.6)

-

Escherichia coli cells expressing LAAD

Procedure:

-

Enzymatic Amination: A reaction mixture containing p-nitrocinnamic acid (5 mM) and purified PAL (25 µg/mL) in a 5 M NH4OH solution (pH 9.6) is incubated at 37°C with shaking for 4 hours. This reaction produces a racemic mixture of p-nitro-D,L-phenylalanine.

-

Chemoenzymatic Deracemization: To selectively obtain the D-enantiomer, a deracemization step is introduced. This involves the stereoselective oxidation of the L-enantiomer by LAAD and a non-selective reduction of the resulting imino acid.

-

Reaction Setup: E. coli cells expressing LAAD (15 mg/mL wet cells) are added to the reaction mixture containing the racemic p-nitrophenylalanine. Amine borane (at least 40 equivalents) is also added as a reducing agent.

-

Incubation: The mixture is incubated at 37°C with shaking for several hours.

-

Monitoring and Purification: The conversion to p-nitro-D-phenylalanine is monitored by High-Performance Liquid Chromatography (HPLC). The final product can be purified using standard chromatographic techniques.

-

Nitro Group Reduction: The purified p-nitro-D-phenylalanine is then subjected to a reduction reaction (e.g., catalytic hydrogenation) to convert the nitro group to the amino group, yielding this compound.

Metabolic Fate of this compound in Mammals

While humans and other mammals primarily utilize L-amino acids for protein synthesis, the metabolism of D-amino acids is an important physiological process. The primary enzyme responsible for the degradation of most D-amino acids in mammals is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2][3][4]

DAO exhibits broad substrate specificity, with a preference for neutral and bulky hydrophobic D-amino acids.[5] This suggests that this compound is a likely substrate for this enzyme. The enzymatic reaction catalyzed by DAO produces an α-keto acid, ammonia, and hydrogen peroxide.

D-Amino Acid Oxidase (DAO) Activity

| Substrate (D-enantiomer) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Source |

| Phenylalanine | 1.8 | 25 | 13.9 | |

| Tyrosine | 0.8 | 30 | 37.5 | |

| 3,4-Dihydroxyphenylalanine (DOPA) | 0.5 | 40 | 80 |

Note: The kinetic parameters can vary depending on the source of the enzyme and the assay conditions.

Experimental Protocol: D-Amino Acid Oxidase Activity Assay

The activity of D-amino acid oxidase can be determined using various methods, including monitoring oxygen consumption or the production of α-keto acids, hydrogen peroxide, or ammonia. A common method involves the derivatization of the produced α-keto acid.

Materials:

-

Purified D-amino acid oxidase

-

D-amino acid substrate (e.g., this compound)

-

Disodium pyrophosphate buffer (75 mM, pH 8.5)

-

2,4-Dinitrophenylhydrazine (DNP) solution (1 mM in 1 M HCl)

-

Sodium hydroxide (NaOH) solution (0.6 M)

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: A reaction mixture is prepared containing the D-amino acid substrate at a concentration at least 10-fold higher than its K_m in the pyrophosphate buffer. The reaction is initiated by adding a known amount of DAAO. The mixture is incubated at 25°C for a defined period (e.g., 10 minutes).

-

Derivatization: The reaction is stopped, and the produced α-keto acid is derivatized by adding the DNP solution.

-

Color Development: After a short incubation, the NaOH solution is added to develop the color of the DNP-hydrazone derivative.

-

Absorbance Measurement: The absorbance of the solution is measured at 445 nm.

-

Quantification: The amount of α-keto acid produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of the corresponding α-keto acid.

Role in Drug Development: CXCR4 Antagonists

This compound is a key building block in the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammation. Therefore, CXCR4 antagonists are of significant therapeutic interest.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), CXCR4 activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several downstream signaling pathways.

Caption: CXCR4 Signaling Pathway and Inhibition by this compound containing antagonists.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides, such as CXCR4 antagonists, is typically achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid resin support.

Materials:

-

Fmoc-protected p-amino(Boc)-D-phenylalanine

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected standard amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Automated or manual peptide synthesizer

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin using a coupling agent and a base.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid, in this case, Fmoc-p-amino(Boc)-D-phenylalanine, is activated with a coupling reagent and coupled to the free N-terminus of the resin-bound peptide.

-

Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the p-amino function) are removed simultaneously using a cleavage cocktail.

-

Purification: The crude peptide is precipitated, collected, and purified by reverse-phase HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conclusion

This compound is a synthetic amino acid with significant potential in the development of novel therapeutics. Its metabolic fate in mammals is likely governed by D-amino acid oxidase, leading to its degradation. The ability to incorporate this compound into peptides using solid-phase synthesis has enabled the creation of potent CXCR4 antagonists, highlighting its importance in drug discovery. Further research into the specific interactions and metabolic pathways of this compound will undoubtedly open new avenues for the design of innovative and effective therapeutic agents.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

p-Amino-D-phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine (p-NH2-D-Phe) is a non-proteinogenic amino acid, a derivative of the essential amino acid D-phenylalanine. Its unique structure, featuring an amino group substitution on the phenyl ring, imparts distinct chemical properties that make it a valuable building block in medicinal chemistry and drug development. The presence of the D-enantiomeric form offers resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability and bioavailability of peptide-based therapeutics. This guide provides an in-depth overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Discovery and History

The precise historical account of the first synthesis of this compound is not well-documented in readily available scientific literature. However, the broader history of its parent molecule, phenylalanine, dates back to its first description in 1879 and its first synthesis in 1882. The synthesis of derivatives of phenylalanine likely followed in the subsequent decades as synthetic organic chemistry techniques advanced. An early reference to the racemic mixture, poly-p-amino-DL-phenylalanine, appeared in the Journal of the American Chemical Society in 1954, suggesting that the monomer, p-amino-DL-phenylalanine, was available at that time. The isolation of the specific D-enantiomer would have become more feasible with the development of chiral resolution techniques in the mid-20th century.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic and biological systems.

| Property | p-Amino-DL-phenylalanine | This compound Hydrochloride |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 180.20 g/mol | 216.66 g/mol |

| CAS Number | 2922-41-0 | 196408-63-6 |

| Melting Point | 255-258 °C (dec.) | Not available |

| Appearance | White to brown powder | Solid |

| Solubility | Soluble in water | Not available |

| pKa | 2.14 (predicted) | Not available |

Synthesis and Experimental Protocols

General Chemoenzymatic Synthesis Workflow

A plausible synthetic route involves the nitration of phenylalanine, followed by reduction of the nitro group to an amine, and subsequent enzymatic resolution.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-p-amino-DL-phenylalanine (Generalized)

This protocol is a generalized representation based on enzymatic resolution methods for similar amino acids. Specific conditions would require optimization.

-

N-Acetylation of p-Amino-DL-phenylalanine:

-

Dissolve p-amino-DL-phenylalanine in a suitable aqueous alkaline solution (e.g., sodium bicarbonate).

-

Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., NaOH).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the solution to precipitate the N-acetyl-p-amino-DL-phenylalanine.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Enzymatic Resolution:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing N-acetyl-p-amino-DL-phenylalanine.

-

Add a suitable acylase enzyme (e.g., Penicillin G acylase from E. coli). The enzyme loading and substrate concentration need to be optimized.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the formation of the free L-amino acid or the disappearance of the N-acetyl-L-enantiomer using chiral HPLC.

-

Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

-

Separation and Isolation:

-

Separate the free p-amino-L-phenylalanine from the unreacted N-acetyl-p-amino-D-phenylalanine based on their different solubility at a specific pH or by ion-exchange chromatography.

-

Isolate the N-acetyl-p-amino-D-phenylalanine from the reaction mixture.

-

-

Hydrolysis of N-Acetyl-p-amino-D-phenylalanine:

-

Hydrolyze the isolated N-acetyl-p-amino-D-phenylalanine using an acidic solution (e.g., 2M HCl) under reflux.

-

Monitor the completion of the hydrolysis by TLC or HPLC.

-

Neutralize the solution and isolate the this compound by crystallization at its isoelectric point.

-

Wash the crystals with cold water and ethanol, and dry under vacuum.

-

Applications in Drug Development

D-amino acids, including derivatives like this compound, are of significant interest in drug design and development. Their incorporation into peptides can enhance proteolytic stability, leading to a longer in vivo half-life. The p-amino group also provides a site for further chemical modification, allowing for the attachment of other functional groups or for altering the electronic properties of the aromatic ring.

While specific drugs containing this compound are not prominently documented, D-phenylalanine and its analogs are key components in various therapeutic agents. For instance, D-phenylalanine has been investigated for its potential analgesic effects, which are thought to be mediated by the inhibition of enkephalin-degrading enzymes.

The application of this compound is likely as a building block in the synthesis of more complex molecules, such as peptidomimetics and small molecule inhibitors, where its structural features can contribute to target binding and improved pharmacokinetic properties.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. The biological effects of its parent molecule, L-phenylalanine, are well-established, as it serves as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine.

It is plausible that this compound could act as an antagonist or a weak agonist at receptors that normally bind L-phenylalanine or its metabolites. However, without specific studies, any proposed signaling pathway would be speculative. Further research is needed to elucidate the specific biological targets and signaling cascades that may be modulated by this compound.

Below is a simplified diagram of the well-established catecholamine biosynthesis pathway, for which L-phenylalanine is a precursor. The potential influence of this compound on this pathway is currently unknown.

Conclusion

This compound is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique structural features, including the D-configuration and the p-amino substitution, offer advantages for the design of novel therapeutics with enhanced stability and functionality. While its specific history and biological mechanisms are not yet fully elucidated in publicly available literature, the foundational knowledge of D-amino acid chemistry and enzymatic resolution techniques provides a strong basis for its synthesis and application. Further research into the specific biological targets and signaling pathways of this compound will be crucial for unlocking its full therapeutic potential.

A Comprehensive Technical Guide to the Physical Properties of p-Amino-D-phenylalanine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of p-amino-D-phenylalanine and its hydrated form. Due to a notable lack of specific experimental data for this compound hydrate in publicly available literature, this document also furnishes detailed experimental protocols for the determination of its key physical characteristics. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific applications.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its structure, incorporating a primary aromatic amine, a carboxylic acid, and a chiral center, makes it a versatile component in medicinal chemistry. The hydrated form of this compound is of particular interest as the presence of water molecules in the crystal lattice can significantly influence its physical properties, including solubility, stability, and melting point, which are critical parameters in drug formulation and development.

Physical Properties

Quantitative data for this compound hydrate is scarce. The following tables summarize the available data for the closely related p-amino-DL-phenylalanine hydrate and anhydrous this compound to provide a comparative reference.

Table 1: Physical Properties of p-Amino-DL-phenylalanine Hydrate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 255-258 °C (decomposes)[2] | [1][2] |

| 260-264 °C | ||

| Appearance | White to brown powder/solid | |

| Solubility | Soluble in water |

Table 2: Physical Properties of Anhydrous this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.2 g/mol | |

| Melting Point | 273-276 °C | |

| Appearance | Solid | |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml) |

Experimental Protocols for Characterization of this compound Hydrate

The following are detailed methodologies for determining the essential physical properties of this compound hydrate.

Determination of Water Content (Karl Fischer Titration)

Objective: To quantify the water content in a sample of this compound hydrate, confirming its hydration state.

Methodology:

-

Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., CombiTitrant), formamide, and salicylic acid.

-

Procedure:

-

The titration vessel is filled with anhydrous methanol and pre-titrated to a dry endpoint.

-

A precisely weighed sample of this compound hydrate (approximately 100-200 mg) is added to the vessel.

-

Due to the poor solubility of some amino acids in methanol, formamide and salicylic acid can be added to aid in the extraction of water.

-

The sample is stirred to dissolve and allow for the extraction of water.

-

The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

-

The water content is calculated based on the volume of titrant used and the weight of the sample.

-

Melting Point Determination

Objective: To determine the temperature range over which this compound hydrate transitions from a solid to a liquid.

Methodology:

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) and capillary tubes.

-

Procedure:

-

A small amount of the dry this compound hydrate sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

-

For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.

-

Solubility Profile Determination

Objective: To determine the solubility of this compound hydrate in various solvents (e.g., water, methanol, ethanol) at a specified temperature.

Methodology:

-

Apparatus: A temperature-controlled shaker or incubator, analytical balance, centrifuge, and a method for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometry).

-

Procedure:

-

An excess amount of this compound hydrate is added to a known volume of the desired solvent in a sealed vial.

-

The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved this compound in the diluted supernatant is determined using a validated analytical method.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

-

Determination of Specific Optical Rotation

Objective: To measure the specific rotation of this compound hydrate, a key indicator of its enantiomeric purity.

Methodology:

-

Apparatus: A calibrated polarimeter with a sodium D-line lamp (589 nm).

-

Procedure:

-

A solution of this compound hydrate of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., water or dilute HCl).

-

The polarimeter tube of a known path length (l, in decimeters) is filled with the solution.

-

The observed optical rotation (α) is measured at a specific temperature (T).

-

The specific rotation [α] is calculated using the formula: [α]_D^T = α / (l × c).

-

The solvent, concentration, and temperature should always be reported along with the specific rotation value.

-

Crystal Structure Analysis (X-ray Crystallography)

Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice of this compound hydrate.

Methodology:

-

Apparatus: A single-crystal X-ray diffractometer.

-

Procedure:

-

A high-quality single crystal of this compound hydrate (typically >0.1 mm in all dimensions) is grown.

-

The crystal is mounted on the diffractometer and exposed to a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected as the crystal is rotated.

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The electron density map is calculated from the diffraction data, and a model of the molecular structure is built and refined to fit the experimental data.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of this compound hydrate.

Caption: Workflow for the Characterization of this compound Hydrate.

Conclusion

This technical guide consolidates the available physical property data for this compound hydrate and its related forms. The provided experimental protocols offer a clear and detailed framework for researchers to determine the essential physical characteristics of this compound. A thorough understanding of these properties is fundamental for the effective application of this compound hydrate in pharmaceutical research and development, ensuring consistency, quality, and optimal performance in its end-use applications.

References

A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure amino acids are fundamental building blocks in the pharmaceutical industry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents. p-Aminophenylalanine, with its reactive amino group on the phenyl ring, is a particularly valuable synthon for creating novel peptide analogs and other complex molecules. However, its synthesis often results in a racemic mixture of D- and L-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step to ensure the stereospecificity and efficacy of the final drug product. This technical guide provides an in-depth overview of the core methodologies for the chiral resolution of DL-p-aminophenylalanine, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Methodologies for Chiral Resolution

The resolution of racemic DL-p-aminophenylalanine can be effectively achieved through several established techniques. The most prominent methods include:

-

Enzymatic Resolution of N-Acyl Derivatives: This highly selective method utilizes enzymes that preferentially hydrolyze one enantiomer of an N-acylated derivative, allowing for the separation of the unreacted enantiomer.

-

Diastereomeric Salt Formation: This classical chemical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated based on their differential solubility.

-

Preferential Crystallization: This method is applicable to racemic compounds that form conglomerates and involves the selective crystallization of one enantiomer from a supersaturated solution.

Enzymatic Resolution of N-Acetyl-DL-p-aminophenylalanine

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. For amino acids, this often involves the use of acylases or proteases to selectively hydrolyze an N-acyl derivative of one enantiomer, leaving the other N-acylated enantiomer intact. This difference in chemical form allows for their subsequent separation.

Experimental Protocol: Enzymatic Hydrolysis using Microbial Serine Proteinase

This protocol is adapted from established methods for the resolution of N-acetyl-DL-phenylalanine.

1. Preparation of N-Acetyl-DL-p-aminophenylalanine:

-

DL-p-aminophenylalanine is acetylated using acetic anhydride in a suitable solvent, such as aqueous acetic acid or under Schotten-Baumann conditions, to yield N-Acetyl-DL-p-aminophenylalanine. The product is then isolated and purified.

2. Enzymatic Hydrolysis:

-

An aqueous solution of N-acetyl-DL-p-aminophenylalanine methyl ester (e.g., 10% w/v) is prepared.

-

The pH of the solution is adjusted to a range of 7.0 to 8.0.

-

A microbial serine proteinase (e.g., from Bacillus licheniformis) is added to the solution. The enzyme concentration is typically in the range of 0.1-1.0% (w/w) of the substrate.

-

The reaction mixture is maintained at a constant temperature, generally between 20°C and 40°C, with gentle agitation.

-

The progress of the reaction is monitored by measuring the formation of L-p-aminophenylalanine or the disappearance of the L-ester.

3. Separation of Products:

-

Upon completion of the enzymatic hydrolysis, the mixture will contain N-acetyl-D-p-aminophenylalanine methyl ester and L-p-aminophenylalanine.

-

The unreacted N-acetyl-D-p-aminophenylalanine methyl ester is extracted from the aqueous solution using an organic solvent such as ethyl acetate or methylene chloride.

-

The aqueous layer, containing L-p-aminophenylalanine, is then acidified to precipitate the L-amino acid, which can be collected by filtration.

4. Isolation of D-p-aminophenylalanine:

-

The extracted N-acetyl-D-p-aminophenylalanine methyl ester is hydrolyzed under acidic or basic conditions to yield D-p-aminophenylalanine.

Quantitative Data

The following table presents representative data for the enzymatic resolution of a closely related compound, N-acetyl-DL-phenylalanine methyl ester, which is indicative of the potential efficiency of this method for the p-amino derivative.

| Parameter | Value | Reference |

| Substrate | N-acetyl-DL-phenylalanine methyl ester | Patent Data |

| Enzyme | Microbial Serine Proteinase | Patent Data |

| Yield of N-acetyl-D-phenylalanine methyl ester | 97.6% | Patent Data |

| Optical Purity of N-acetyl-D-phenylalanine methyl ester | 98% | Patent Data |

| Yield of L-phenylalanine | 96.5% | Patent Data |

Workflow Diagram

Caption: Workflow for the enzymatic resolution of DL-p-aminophenylalanine.

Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol: Resolution with D-Tartaric Acid

This protocol is based on established procedures for the resolution of DL-phenylalanine.

1. Salt Formation:

-

DL-p-aminophenylalanine and a molar equivalent of D-tartaric acid are dissolved in a suitable solvent, typically a mixture of water and an alcohol (e.g., methanol or ethanol), with heating to achieve complete dissolution.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

2. Fractional Crystallization:

-

The diastereomeric salt that is less soluble under the chosen conditions will crystallize out of the solution. The crystals are collected by filtration.

-

The collected salt is often recrystallized one or more times from the same solvent system to enhance its diastereomeric purity. The progress of the resolution can be monitored by measuring the specific rotation of the salt at each stage.

3. Liberation of the Enantiomer:

-

The purified diastereomeric salt is dissolved in water.

-

The pH of the solution is adjusted with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free amino acid enantiomer.

-

The precipitated amino acid is collected by filtration, washed with cold water, and dried.

4. Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, is treated with a base to precipitate the other amino acid enantiomer. This enantiomer may require further purification.

Quantitative Data

The following table provides representative data for the resolution of DL-phenylalanine with tartaric acid, illustrating the potential outcome for DL-p-aminophenylalanine.

| Parameter | Value | Reference |

| Resolving Agent | D-Tartaric Acid | General Chemical Principles |

| Expected Less Soluble Salt | D-p-aminophenylalanine-D-tartrate | Based on Phenylalanine |

| Typical Yield (after recrystallization) | 30-40% (for one enantiomer) | General Chemical Principles |

| Typical Optical Purity | >98% ee | General Chemical Principles |

Logical Relationship Diagram

Caption: Logical flow of diastereomeric salt formation and resolution.

Preferential Crystallization

Preferential crystallization is a technique applicable to racemic compounds that crystallize as conglomerates, which are physical mixtures of crystals of the pure enantiomers. This method involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Experimental Protocol: Preferential Crystallization of N-Acetyl-DL-p-aminophenylalanine

This protocol is based on the established method for the preferential crystallization of N-acetyl-DL-phenylalanine.

1. Preparation of Supersaturated Solution:

-